6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Overview

Description

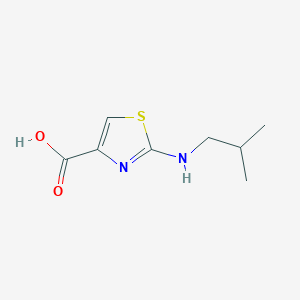

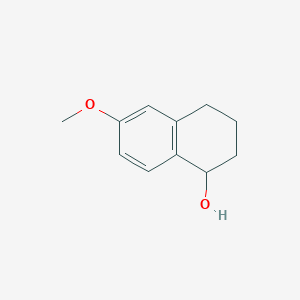

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name 6-methoxy-1,2,3,4-tetrahydro-1-naphthalenol .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” consists of a tetrahydronaphthalen-1-ol core with a methoxy group attached at the 6-position . The InChI code for this compound is 1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 .Physical And Chemical Properties Analysis

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a solid compound . It has a molecular weight of 178.23 . The melting point is reported to be between 31-33°C .Scientific Research Applications

Chemical Reagent

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a chemical reaction.

Organic Intermediate

This compound is also used as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds. They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and polymers.

Fine Chemicals

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.

Pharmaceutical Research and Development

This compound is used in pharmaceutical research and development . It can be used in the synthesis of new drugs or the improvement of existing drugs.

Alteration of Serotonergic Transmission

The compound “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” has been found to alter various aspects of serotonergic transmission in the brain . This could have implications for the treatment of conditions related to serotonin, such as depression, anxiety, and migraine.

Synthesis of Novel Spirobicyclic Artemisinin Analogues

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity . Artemisinin is a drug used in the treatment of malaria, and its analogues could potentially be used in cancer treatment.

Mechanism of Action

Future Directions

As for future directions, it’s difficult to predict without specific context. The potential applications and research directions would depend on the properties of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” and how they can be utilized in various fields such as medicinal chemistry, material science, etc .

properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJZMUJOFGIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![2-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2415662.png)

![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)

![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)

![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2415668.png)